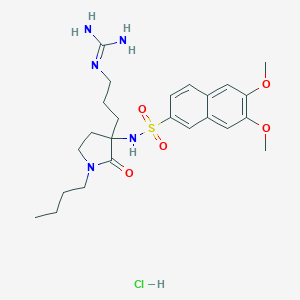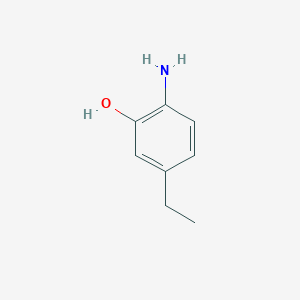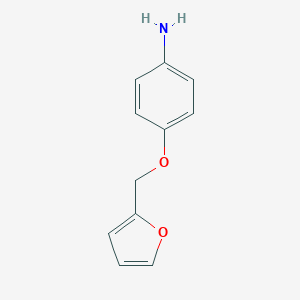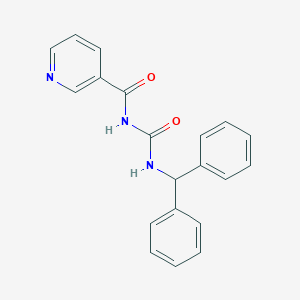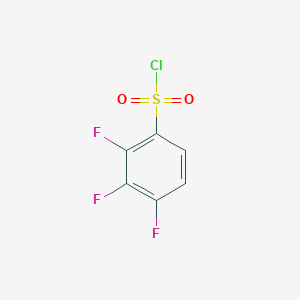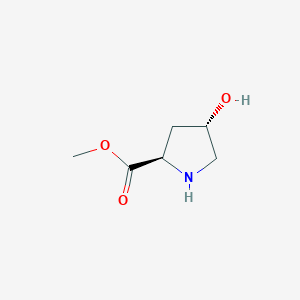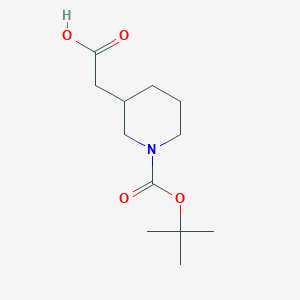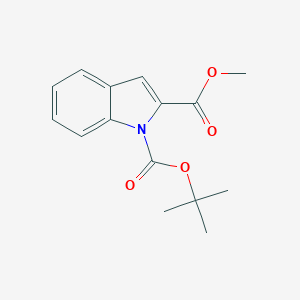
1-(tert-Butyl) 2-methyl 1H-indole-1,2-dicarboxylate
説明
Synthesis Analysis
The synthesis of 1-(tert-Butyl) 2-methyl 1H-indole-1,2-dicarboxylate and related compounds often involves multi-step chemical processes. For instance, tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is synthesized through a three-step substitution reaction. This synthesis process typically includes NMR, IR, MS for structure determination, and X-ray diffraction for crystal structure analysis, illustrating the compound's complex synthesis pathway (Yao et al., 2023).
Molecular Structure Analysis
The molecular structure of indole derivatives is often determined using density functional theory (DFT) alongside experimental methods such as X-ray diffraction. These analyses reveal the planarity of the indole ring system and the spatial arrangement of substituent groups, which are crucial for understanding the compound's reactivity and interactions with other molecules. For example, the crystal structure of tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate shows the indole ring system's planarity and the orientation of substituent groups (Thenmozhi et al., 2009).
Chemical Reactions and Properties
Indole derivatives undergo a variety of chemical reactions, including cross-dehydrogenative coupling, which is used to functionalize the α carbon of an iminium from tertiary amines. This process highlights the compound's reactivity and its potential for further functionalization, which is essential for synthesizing more complex molecules (Akbari & Faryabi, 2022).
科学的研究の応用
Application 1: Biologically Active Compounds
- Summary of Application: Indole derivatives have been used as biologically active compounds for the treatment of various health conditions, including cancer, microbial infections, and other disorders .
- Methods of Application: The specific methods of application can vary widely depending on the specific derivative and its intended use. Typically, these compounds are synthesized in a laboratory and then tested in vitro or in vivo for their biological activity .
- Results or Outcomes: Indole derivatives have shown various biologically vital properties. They have attracted increasing attention in recent years due to their potential therapeutic effects .
Application 2: Antiviral Agents
- Summary of Application: Certain indole derivatives have been developed and used as antiviral agents .
- Methods of Application: These compounds are typically synthesized and then tested against various viruses in vitro. For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate has been tested against influenza A .
- Results or Outcomes: This compound showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L, indicating its potential as an antiviral agent .
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .
特性
IUPAC Name |
1-O-tert-butyl 2-O-methyl indole-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-11-8-6-5-7-10(11)9-12(16)13(17)19-4/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVYYFYNECMKRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383695 | |
| Record name | 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate | |
CAS RN |
163229-48-9 | |
| Record name | 1-(1,1-Dimethylethyl) 2-methyl 1H-indole-1,2-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163229-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



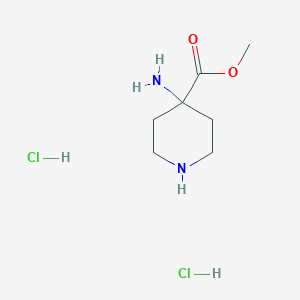
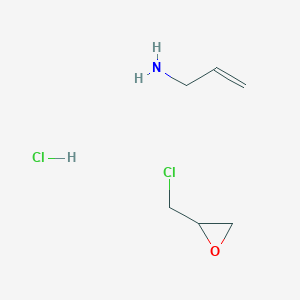
![Methyl (1S,2S,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B70042.png)
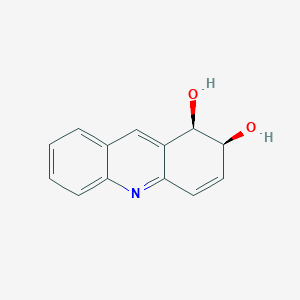
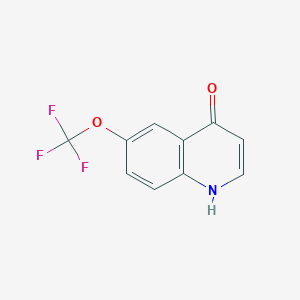
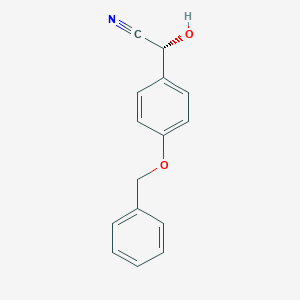
![(R)-1-(benzo[d]thiazol-2-yl)ethanamine](/img/structure/B70054.png)
